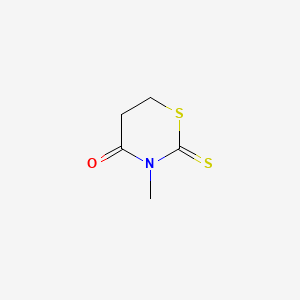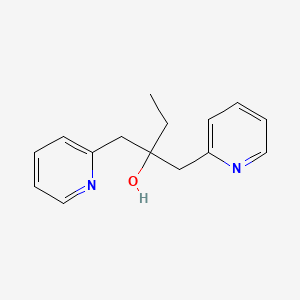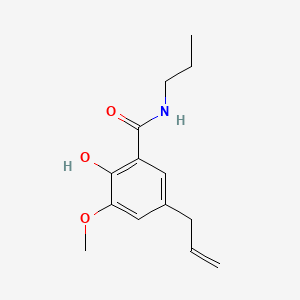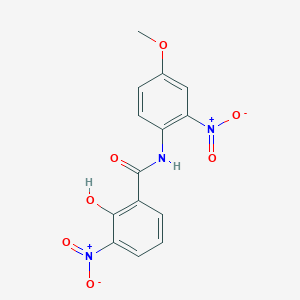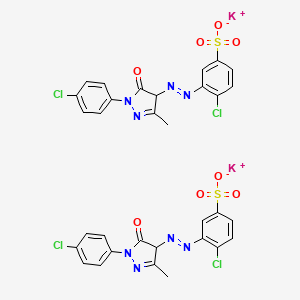
Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, dipotassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, dipotassium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzenesulfonic acid moiety, a chlorophenyl group, and a pyrazolyl azo linkage. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, dipotassium salt typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Preparation of 4-chlorophenylhydrazine: This is achieved by the reduction of 4-chloronitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of the pyrazolone ring: The 4-chlorophenylhydrazine is then reacted with ethyl acetoacetate under acidic conditions to form the pyrazolone ring.
Azo coupling reaction: The pyrazolone derivative is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with 4-chlorobenzenesulfonic acid to form the azo compound.
Formation of the dipotassium salt: The final step involves the neutralization of the azo compound with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the cleavage of the azo bond and formation of amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorosulfonic acid for sulfonation reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
科学研究应用
Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, dipotassium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various azo compounds and as a catalyst in certain reactions.
Biology: Employed in biochemical assays to study enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the manufacture of dyes, pigments, and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, dipotassium salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, altering their activity and function.
Pathways Involved: It can modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- Benzenesulfonic acid, 4-chloro-3-nitro-, potassium salt
- Benzenesulfonic acid, 2-chloro-5-nitro-, sodium salt
- Benzenesulfonic acid, 4-chlorophenyl ester
Uniqueness
Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, dipotassium salt is unique due to its specific azo linkage and the presence of both sulfonic acid and pyrazolone moieties. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
属性
CAS 编号 |
74578-12-4 |
|---|---|
分子式 |
C32H22Cl4K2N8O8S2 |
分子量 |
930.7 g/mol |
IUPAC 名称 |
dipotassium;4-chloro-3-[[1-(4-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/2C16H12Cl2N4O4S.2K/c2*1-9-15(16(23)22(21-9)11-4-2-10(17)3-5-11)20-19-14-8-12(27(24,25)26)6-7-13(14)18;;/h2*2-8,15H,1H3,(H,24,25,26);;/q;;2*+1/p-2 |
InChI 键 |
YEKNXPRKWRGJNE-UHFFFAOYSA-L |
规范 SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])Cl)C3=CC=C(C=C3)Cl.CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])Cl)C3=CC=C(C=C3)Cl.[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


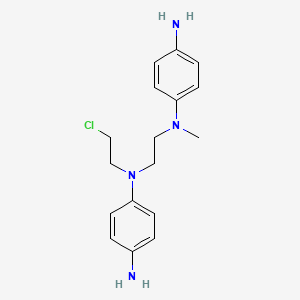

![3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione](/img/structure/B12791771.png)
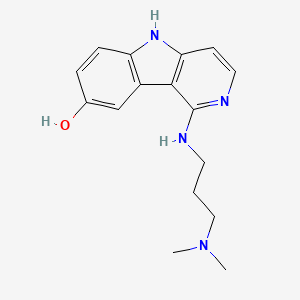
![8-Methylpyreno[1,2-b]pyran-9-one](/img/structure/B12791778.png)
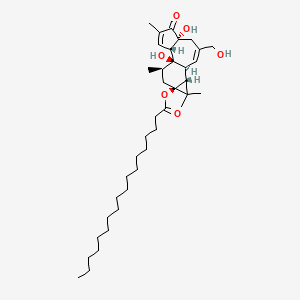
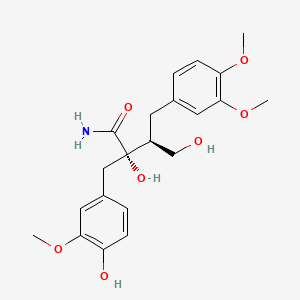
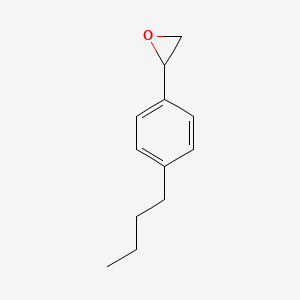
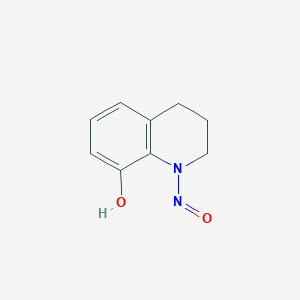
![3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione](/img/structure/B12791813.png)
